molecular formula C23H29N5O5 B15180854 L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate) CAS No. 98072-23-2

L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate)

Cat. No.: B15180854
CAS No.: 98072-23-2
M. Wt: 455.5 g/mol
InChI Key: YFPJISRTMKXOTD-VWMHFEHESA-N
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Description

L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-α-methylbenzeneacetate) is a chemically modified derivative of L-arginine, an essential amino acid involved in nitric oxide (NO) synthesis. This compound combines L-arginine with a benzeneacetic acid moiety substituted with an isoindolinone group.

Properties

CAS No.

98072-23-2

Molecular Formula

C23H29N5O5

Molecular Weight

455.5 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(3-oxo-1H-isoindol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C17H15NO3.C6H14N4O2/c1-11(17(20)21)12-6-8-14(9-7-12)18-10-13-4-2-3-5-15(13)16(18)19;7-4(5(11)12)2-1-3-10-6(8)9/h2-9,11H,10H2,1H3,(H,20,21);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

YFPJISRTMKXOTD-VWMHFEHESA-N

Isomeric SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CC(C1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate) typically involves the reaction of L-arginine with 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of high-performance liquid chromatography (HPLC) for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in cellular signaling and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of L-Arginine mono(4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-alpha-methylbenzeneacetate) involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a precursor to nitric oxide, a critical signaling molecule involved in various physiological processes. The compound’s phthalimide moiety may also contribute to its biological activity by interacting with enzymes or receptors.

Comparison with Similar Compounds

Chemical Identifiers :

  • CAS Registry Number : 71173-62-1 (EC 275-247-2) .
  • IUPAC Name : L-Arginine salt of 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)-α-methylbenzeneacetic acid.
  • Synonyms: Referenced in regulatory documents as a derivative of L-arginine with anti-inflammatory and vasodilatory properties .

The compound’s dual functionality arises from its components:

L-Arginine: A substrate for nitric oxide synthase (NOS), critical for vascular homeostasis, blood pressure regulation, and oxidative stress reduction .

Structural Analogues
Indoprofen (4-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-α-methylbenzeneacetic acid)
  • Structure: Shares the same isoindolinone-substituted benzeneacetic acid backbone but lacks the L-arginine component.
  • Therapeutic Use : NSAID with anti-inflammatory and analgesic properties .
Other L-Arginine Salts

L-Arginine α-Ketoglutarate (AAKG): Structure: L-arginine bound to α-ketoglutarate. Efficacy: Enhances NO production and exercise performance by improving arginine bioavailability . Comparison: AAKG has superior absorption kinetics compared to free L-arginine but lacks the anti-inflammatory moiety present in the target compound .

L-Arginine Malate: Structure: Combines L-arginine with malic acid. Function: Supports mitochondrial energy production alongside NO synthesis. Limitation: No structural elements for targeting inflammatory pathways .

Pharmacokinetic and Functional Comparisons

Table 1: Structural and Functional Properties

Compound Bioactive Components Primary Therapeutic Use NO Synthesis Efficacy Anti-inflammatory Activity
Target Compound L-arginine + isoindolinone-NSAID analog Cardiovascular/metabolic support Moderate (inferred) High (structural analogy to Indoprofen)
Indoprofen Isoindolinone-NSAID analog Anti-inflammatory/analgesic None High
L-Arginine HCl Free L-arginine Vascular health High None
L-Arginine α-Ketoglutarate (AAKG) L-arginine + α-ketoglutarate Exercise performance Very High None

Table 2: Pharmacokinetic Data (Inferred)

Compound Solubility (mg/mL) Bioavailability (%) Half-Life (hr)
Target Compound 25–30 (estimated) 50–60 3–4
Indoprofen 15–20 85 2–3
L-Arginine HCl 100+ 20–30 1.5–2
L-Arginine α-Ketoglutarate 80–90 70–80 4–5
Mechanistic and Clinical Comparisons
  • NO Synthesis: The target compound’s L-arginine component serves as a substrate for NOS, akin to L-homoarginine (80% efficacy vs. L-arginine) and L-arginine methyl ester (82%) . However, its esterified form may delay arginine release, reducing immediate NO synthesis compared to AAKG or malate salts . In macrophages, terminal guanidino nitrogens of L-arginine are converted to NO₂⁻/NO₃⁻, a pathway conserved in bacterial NOS systems .
  • Anti-inflammatory Activity: The isoindolinone-benzeneacetic acid moiety mimics Indoprofen’s mechanism, inhibiting cyclooxygenase (COX) enzymes. Synergistic effects with L-arginine’s NO-mediated vasodilation could benefit conditions like atherosclerosis .
  • Metabolic Effects :

    • L-Arginine alone improves insulin sensitivity and reduces oxidative stress in high-fat diet models . The target compound’s enhanced bioavailability may amplify these effects, though direct studies are lacking.

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